molecular formula C15H16F3NO3 B2680333 Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate CAS No. 2411330-32-8

Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate

Cat. No. B2680333
CAS RN: 2411330-32-8
M. Wt: 315.292
InChI Key: GBZKXGNCPJLOIB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate, also known as TFPAM-13, is a synthetic compound that has gained attention in the scientific community for its potential applications in biomedical research.

Scientific Research Applications

Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate has been found to have potential applications in various fields of biomedical research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for developing new drugs for the treatment of cancer and other inflammatory diseases. Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate exerts its effects by inhibiting the activity of a key enzyme called histone deacetylase (HDAC). HDAC plays a critical role in the regulation of gene expression, and its inhibition by Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate leads to changes in the expression of various genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the suppression of inflammation. Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate has also been shown to have a neuroprotective effect, protecting neurons from damage caused by neurotoxic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate for lab experiments is its specificity for HDAC inhibition, which allows for the selective modulation of gene expression. However, Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate also has limitations, such as its low solubility in water and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate. Another direction is the investigation of the potential use of Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate, which could lead to the development of new treatments for neurodegenerative diseases.

Synthesis Methods

Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate can be synthesized through a multi-step process involving the use of various reagents and solvents. The synthesis method involves the reaction of 2-benzyl-3,3,3-trifluoropropylamine with ethyl acetoacetate in the presence of a base, followed by the addition of methanol and hydrochloric acid to produce the final product.

properties

IUPAC Name

methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3/c1-22-14(21)8-7-13(20)19-10-12(15(16,17)18)9-11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZKXGNCPJLOIB-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NCC(CC1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NCC(CC1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate

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